Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- is a bicyclic compound characterized by its unique structural features. It consists of a pyrazolo[1,5-a]pyrimidine core with substitutions at the 6 and 3 positions, specifically a 4-methoxyphenyl group and a thienyl group, respectively. The molecular formula is C17H13N3OS, and it is recognized by its CAS Registry Number 216661-57-3. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases.
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves reactions between substituted pyrazoles and aryl or thienyl compounds. For instance, a typical reaction might involve the condensation of 3-amino-4-arylpyrazoles with ethyl 2-aryl-3-hydroxypropenoates in solvents such as diglyme or ethylene glycol. This method allows for the formation of the desired pyrazolo[1,5-a]pyrimidine structure through a one-step reaction process .
Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their biological activities, particularly in inhibiting various kinases. The compound has shown promise as a vascular endothelial growth factor receptor 2 (VEGF receptor 2) inhibitor and has been implicated in anti-cancer activities due to its ability to interfere with tumor angiogenesis . Additionally, it exhibits selectivity towards cyclooxygenase-2 (COX-2), which is significant for anti-inflammatory applications .
The synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives typically include:
The primary applications of pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- include:
Studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives interact with various biological targets. For example, the binding affinity to VEGF receptor 2 suggests that these compounds can effectively inhibit receptor activity, which is crucial for tumor blood supply. Furthermore, structure-activity relationship (SAR) studies have been conducted to optimize binding potency and selectivity towards specific kinases .
Several compounds share structural similarities with pyrazolo[1,5-a]pyrimidine derivatives. Here are some notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Pyrazolo[1,5-a]pyrimidine | Basic structure without extensive substitutions | Less targeted biological activity |
Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Contains a carbonyl group at position 7 | Different pharmacological profile |
3-(4-Methoxyphenyl)-pyrazolo[1,5-a]pyrimidine | Substituted at the 3 position with methoxyphenyl | Potentially different biological interactions |
Pyrazolo[1,5-a]pyrimidin-6-one | Lacks substituents at position 6 | May exhibit different reactivity |
The uniqueness of pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- lies in its specific substitutions that enhance its biological activity against targeted kinases while maintaining structural integrity conducive to interaction with various receptors.
This compound exemplifies how subtle changes in molecular structure can lead to significant differences in pharmacological properties and applications.
Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- represents a bicyclic heterocyclic compound characterized by a fused pyrazole-pyrimidine ring system with specific aromatic substituents [1]. The compound possesses the molecular formula C17H13N3OS and is registered under Chemical Abstracts Service number 216661-57-3 [1] [7]. The International Union of Pure and Applied Chemistry systematic name for this compound is 6-(4-methoxyphenyl)-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine [5].
The molecular structure features a rigid, planar nitrogen-heterocyclic system that incorporates both pyrazole and pyrimidine rings in a fused configuration [3]. The structural framework is substituted at position 6 with a 4-methoxyphenyl group and at position 3 with a 3-thienyl group [1] [5]. This substitution pattern significantly influences the compound's physicochemical and spectroscopic properties through electronic and steric effects.
Table 1: Fundamental Molecular Data
Property | Value |
---|---|
Chemical Name | 6-(4-methoxyphenyl)-3-(3-thienyl)-pyrazolo[1,5-a]pyrimidine |
International Union of Pure and Applied Chemistry Name | 6-(4-methoxyphenyl)-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
Chemical Abstracts Service Number | 216661-57-3 |
Molecular Formula | C17H13N3OS |
Molecular Weight | 307.37 g/mol |
Exact Mass | 307.08 |
Simplified Molecular Input Line Entry System | COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CSC=C4)N=C2 |
International Chemical Identifier Key | HBWLNACPIFKNIP-UHFFFAOYSA-N |
The compound exhibits achiral stereochemistry with zero defined stereocenters and no optical activity [1]. The molecular structure contains 17 carbon atoms, 13 hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 307.37 grams per mole [1] [7].
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- reflect the characteristics typical of substituted pyrazolo[1,5-a]pyrimidine derivatives [8] [12]. The compound exhibits a predicted density of 1.32±0.1 grams per cubic centimeter, which is slightly higher than the parent pyrazolo[1,5-a]pyrimidine core structure that displays a density of 1.29±0.1 grams per cubic centimeter [7] [8].
The compound demonstrates a predicted acid dissociation constant value of 0.01±0.30, indicating very weak basic character [7]. This value is lower than the parent pyrazolo[1,5-a]pyrimidine structure, which exhibits a predicted acid dissociation constant of 0.33±0.30 [8]. The presence of the methoxyphenyl and thienyl substituents appears to influence the electronic properties and reduce the basicity of the heterocyclic system.
Table 2: Physical and Chemical Properties Comparison
Property | Target Compound | Parent Scaffold |
---|---|---|
Density (g/cm³) | 1.32±0.1 (Predicted) | 1.29±0.1 |
Predicted Acid Dissociation Constant | 0.01±0.30 | 0.33±0.30 |
Melting Point (°C) | Not specified | 105 |
Physical Form | Crystalline solid | Light yellow solid |
Storage Conditions | Room temperature, sealed, dry | Room temperature, sealed, dry |
Solubility | Organic solvents | Various organic solvents |
The compound exists as a crystalline solid under standard conditions and requires storage at room temperature in sealed, dry conditions to maintain stability [7] [8]. Solubility characteristics indicate compatibility with organic solvents, which is consistent with the lipophilic nature imparted by the aromatic substituents [5]. The methoxy group attached to the phenyl ring typically enhances lipophilicity and may improve membrane permeability compared to unsubstituted analogues [5].
Nuclear magnetic resonance spectroscopy provides crucial structural information for pyrazolo[1,5-a]pyrimidine derivatives through characteristic chemical shift patterns and coupling constants [11] [14]. Proton nuclear magnetic resonance spectroscopy of pyrazolo[1,5-a]pyrimidine compounds typically exhibits distinct signals corresponding to the heterocyclic protons and aromatic substituents [14] [18].
The pyrazolo[1,5-a]pyrimidine core demonstrates characteristic chemical shifts with the heterocyclic protons appearing in specific regions of the spectrum [11] [21]. For similar pyrazolo[1,5-a]pyrimidine derivatives, the heterocyclic protons typically resonate between 6.5-8.5 parts per million in deuterated dimethyl sulfoxide [11] [14]. The 4-methoxyphenyl substituent contributes characteristic signals including the methoxy group protons appearing as a singlet around 3.8-4.0 parts per million [18].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with distinct chemical shifts for aromatic carbons, the methoxy carbon, and the heterocyclic carbons [11] [18]. The pyrazolo[1,5-a]pyrimidine carbons typically appear in the aromatic region between 100-160 parts per million, with specific patterns that can confirm the substitution positions [14] [21].
Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shift Ranges
Structural Element | Proton Chemical Shift (ppm) | Carbon-13 Chemical Shift (ppm) |
---|---|---|
Pyrazolo[1,5-a]pyrimidine core | 6.5-8.5 | 100-160 |
4-Methoxyphenyl aromatic protons | 6.8-7.8 | 110-140 |
Methoxy group | 3.8-4.0 | 55-58 |
3-Thienyl aromatic protons | 7.0-7.5 | 120-135 |
Mass spectrometry analysis of pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- reveals characteristic fragmentation patterns and molecular ion peaks [14] [26]. The molecular ion peak appears at mass-to-charge ratio 307, corresponding to the molecular weight of the compound [1] [7]. Electrospray ionization mass spectrometry typically shows the protonated molecular ion at mass-to-charge ratio 308 [M + H]+ [14].
Fragmentation patterns in mass spectrometry provide structural information through the loss of specific functional groups [14] [26]. Common fragmentations include the loss of methoxy groups, aromatic substituents, and portions of the heterocyclic framework [14]. The sulfur-containing thienyl group may contribute to characteristic fragmentation patterns that distinguish this compound from other pyrazolo[1,5-a]pyrimidine derivatives [26].
Infrared spectroscopy of pyrazolo[1,5-a]pyrimidine derivatives exhibits characteristic absorption bands that reflect the vibrational modes of the heterocyclic system and substituents [15] [28] [29]. The aromatic carbon-hydrogen stretching vibrations typically appear around 3000-3100 wavenumbers, while the aromatic carbon-carbon stretching modes occur in the 1450-1650 wavenumber region [15] [29].
The pyrazolo[1,5-a]pyrimidine core demonstrates characteristic carbon-nitrogen stretching vibrations around 1500-1600 wavenumbers [15] [29]. The methoxy group contributes carbon-oxygen stretching vibrations near 1250-1300 wavenumbers, and the carbon-hydrogen stretching of the methyl group appears around 2800-3000 wavenumbers [29]. The thiophene ring exhibits distinctive carbon-sulfur stretching vibrations that can be observed in the fingerprint region [26] [33].
Table 4: Characteristic Infrared Absorption Bands
Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
---|---|---|
Aromatic Carbon-Hydrogen | 3000-3100 | Stretching vibrations |
Aromatic Carbon-Carbon | 1450-1650 | Stretching vibrations |
Carbon-Nitrogen (pyrimidine) | 1500-1600 | Stretching vibrations |
Carbon-Oxygen (methoxy) | 1250-1300 | Stretching vibrations |
Methyl Carbon-Hydrogen | 2800-3000 | Stretching vibrations |
Ultraviolet-visible spectroscopy reveals the electronic transitions of the conjugated pyrazolo[1,5-a]pyrimidine system [17] [19]. The compound exhibits absorption in the ultraviolet region, typically between 250-350 nanometers, corresponding to π-π* electronic transitions within the aromatic system [17] [19]. The presence of electron-donating methoxy groups and the thiophene substituent can influence the absorption characteristics and may cause bathochromic shifts compared to unsubstituted derivatives [17] [28].
X-ray crystallography provides definitive structural confirmation for pyrazolo[1,5-a]pyrimidine derivatives and reveals detailed geometric parameters [18] [20]. Single crystal X-ray diffraction analysis has been successfully employed to characterize similar pyrazolo[1,5-a]pyrimidine compounds, confirming their three-dimensional structures and tautomeric forms [18] [20].
Crystallographic studies of pyrazolo[1,5-a]pyrimidine derivatives reveal that these compounds typically adopt planar conformations with the fused ring system maintaining coplanarity [18] [20]. The aromatic substituents may exhibit specific dihedral angles relative to the heterocyclic core, influencing the overall molecular geometry and potential intermolecular interactions in the crystal lattice [18] [20].
X-ray crystallographic analysis can definitively establish bond lengths, bond angles, and torsional angles within the molecular structure [18] [20]. For pyrazolo[1,5-a]pyrimidine derivatives, characteristic carbon-nitrogen bond lengths range from 1.32-1.38 Ångströms, while carbon-carbon bonds in the aromatic system typically measure 1.38-1.42 Ångströms [18] [20]. The crystallographic data also provides information about intermolecular hydrogen bonding patterns and π-π stacking interactions that influence the solid-state packing [18] [20].
Pyrazolo[1,5-a]pyrimidine derivatives can exist in multiple tautomeric forms, which significantly influences their chemical and biological properties [20] [21] [22]. The core pyrazolo[1,5-a]pyrimidine scaffold has three plausible tautomeric structures that differ in the position of hydrogen atoms and the distribution of double bonds within the heterocyclic system [20] [22].
X-ray crystallographic studies of related pyrazolo[1,5-a]pyrimidine compounds have established that specific tautomeric forms predominate in the solid state [18] [20]. The electron density distribution around nitrogen atoms and characteristic bond lengths, particularly the carbon-oxygen bond length of approximately 1.23 Ångströms, support the identification of the dominant tautomeric form [20]. This bond length is consistent with expected sp² carbon-oxygen bonds observed in aldehydes and ketones, distinguishing it from phenolic configurations [20].
Table 5: Tautomeric Stability Factors
Factor | Influence on Stability |
---|---|
Electron density distribution | Determines preferred tautomeric form |
Bond length measurements | Confirms dominant structure |
Substituent electronic effects | Modulates tautomeric equilibrium |
Intermolecular interactions | Stabilizes specific conformations |
The stability of different tautomeric forms is influenced by electronic effects of the substituents [20] [21]. The 4-methoxyphenyl group at position 6 and the 3-thienyl group at position 3 can affect the electron density distribution within the pyrazolo[1,5-a]pyrimidine core, potentially favoring specific tautomeric configurations [21] [22]. Nuclear magnetic resonance studies have demonstrated that tautomeric interconversion can occur in solution, with equilibrium positions dependent on solvent effects and temperature [21].
Dearomatization studies of pyrazolo[1,5-a]pyrimidine derivatives reveal significant conformational flexibility, particularly in reduced forms of the heterocyclic system [11] [21]. The reduction of the pyrimidine ring can result in multiple geometric isomers with different spatial orientations and conformational mobility [11] [21]. These structural variations demonstrate the importance of considering tautomeric and conformational effects when characterizing pyrazolo[1,5-a]pyrimidine derivatives [21].
Comprehensive structural confirmation of pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)- requires the integration of multiple analytical techniques [14] [18] [22]. The combination of spectroscopic methods, crystallographic analysis, and computational approaches provides robust structural characterization [18] [22] [23].
Mass spectrometry serves as a primary tool for molecular weight confirmation and provides fragmentation patterns that support structural assignments [14] [22]. The molecular ion peak at mass-to-charge ratio 307 and characteristic fragmentation patterns confirm the molecular formula and substitution pattern [1] [14]. Electrospray ionization techniques enhance sensitivity and provide clear molecular ion signals for structural verification [14].
Nuclear magnetic resonance spectroscopy, including both proton and carbon-13 techniques, offers detailed information about the molecular framework and substitution positions [11] [14] [18]. Two-dimensional nuclear magnetic resonance experiments, such as correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide connectivity information and spatial relationships between protons [11] [21]. These techniques are particularly valuable for confirming the positions of aromatic substituents and verifying the integrity of the heterocyclic core [11] [14].
Method | Information Provided | Reliability |
---|---|---|
Mass Spectrometry | Molecular weight, fragmentation patterns | High |
Nuclear Magnetic Resonance | Molecular framework, substitution positions | High |
Infrared Spectroscopy | Functional group identification | Moderate |
X-ray Crystallography | Three-dimensional structure, bond parameters | Highest |
Computational Analysis | Electronic properties, conformational analysis | Supportive |
X-ray crystallography represents the gold standard for structural confirmation when suitable crystals can be obtained [18] [20]. Single crystal diffraction provides unambiguous three-dimensional structural information, including precise bond lengths, angles, and tautomeric forms [18] [20]. The crystallographic data also reveals intermolecular interactions and solid-state packing arrangements that influence the compound's physical properties [18] [20].
Computational methods, including density functional theory calculations and molecular dynamics simulations, complement experimental techniques by providing electronic structure information and conformational analysis [17] [21] [23]. These approaches can predict spectroscopic properties, optimize molecular geometries, and assess the relative stability of different tautomeric forms [17] [21]. The integration of computational and experimental data enhances the overall confidence in structural assignments and provides insights into the electronic properties of the compound [17] [23].